molecular formula C16H26N2O6S B2815573 N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide CAS No. 899979-75-0

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide

Cat. No.: B2815573
CAS No.: 899979-75-0
M. Wt: 374.45
InChI Key: NJJIXMSDKVJSDQ-UHFFFAOYSA-N
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Description

N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C16H26N2O6S and its molecular weight is 374.45. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Excretion Studies

Studies on compounds closely related to N-(2-(N-(2,2-diethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide, such as metoclopramide, reveal insights into drug metabolism and excretion mechanisms. Arita et al. (1970) investigated the transformation of metoclopramide in rabbits, identifying several metabolic products and elucidating the drug's metabolic pathways, including oxidation, deethylation, and conjugation processes (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Physicochemical Properties

Research into the physicochemical properties of similar compounds, such as the antiemetic drug metoclopramide, has been conducted to understand better their solubility, density, and refractive index in various solutions. Sawale et al. (2016) explored these properties in aqueous NaCl/LiCl solutions, providing data that could be relevant for designing formulations and understanding the behavior of this compound in different environments (Sawale, Kalyankar, George, & Deosarkar, 2016).

Chemical Synthesis and Catalysis

Compounds structurally related to this compound are subjects of chemical synthesis studies focusing on catalytic processes for forming new chemical bonds. For instance, Xu et al. (2018) reported on Rhodium(iii)-catalyzed chemodivergent annulations involving N-methoxybenzamides and sulfoxonium ylides via C-H activation, showcasing methods that could potentially be applied to synthesize derivatives of this compound for pharmaceutical applications (Xu, Zheng, Yang, & Li, 2018).

Pharmacological Screening

The structural analogs of this compound have been evaluated for their potential pharmacological properties. Valenta et al. (1990) synthesized compounds from the orthopramide series, demonstrating their process in seeking neuroleptic agents, which could hint at the potential for this compound to serve in similar pharmacological capacities (Valenta, Vlková, Holubek, Svátek, Metyšová, & Protiva, 1990).

Properties

IUPAC Name

N-[2-(2,2-diethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O6S/c1-4-23-15(24-5-2)12-18-25(20,21)11-10-17-16(19)13-6-8-14(22-3)9-7-13/h6-9,15,18H,4-5,10-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJIXMSDKVJSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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